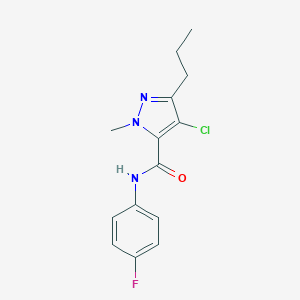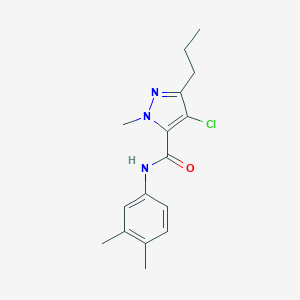![molecular formula C17H13Cl3N4O2S B287711 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "compound X" in scientific literature.
作用机制
The mechanism of action of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. Some of the most notable effects include:
1. Inhibition of cell growth and induction of apoptosis in cancer cells.
2. Inhibition of amyloid-beta peptide aggregation in Alzheimer's disease.
3. Reduction of blood pressure and improvement of cardiac function in cardiovascular diseases.
实验室实验的优点和局限性
The advantages of using 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments include its high potency and specificity. However, the compound has some limitations, such as its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone. Some of the most promising directions include:
1. Development of more efficient and cost-effective synthesis methods.
2. Further investigation into the mechanism of action of the compound.
3. Clinical trials to evaluate the safety and efficacy of the compound in humans.
4. Investigation into the potential use of the compound in the treatment of other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various areas of scientific research. Its high potency and specificity make it an attractive candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成方法
The synthesis of 4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone is a complex process that involves several steps. The most common method involves the reaction of 6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinylamine with 4,5-dichloropyridazin-3(2H)-one in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to yield the desired product.
科学研究应用
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Cancer Research: this compound has shown promising results in the treatment of certain types of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: The compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
3. Cardiovascular Diseases: this compound has also been studied for its potential in the treatment of cardiovascular diseases. It has been found to reduce blood pressure and improve cardiac function.
属性
分子式 |
C17H13Cl3N4O2S |
|---|---|
分子量 |
443.7 g/mol |
IUPAC 名称 |
4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C17H13Cl3N4O2S/c1-8-4-10(5-9(2)14(8)19)26-13-6-12(22-17(23-13)27-3)24-16(25)15(20)11(18)7-21-24/h4-7H,1-3H3 |
InChI 键 |
HXXMYRKOTIWNBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)